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Compound Name: 1-(Mesitylmethyl)-1,4-diazepane
CAS No.: 690632-22-5
Cat. No.: B1596843

Get Quote

Disclaimer: Direct experimental spectroscopic data for 1-(Mesitylmethyl)-1,4-diazepane is not
readily available in the public domain. This guide has been constructed by a Senior Application
Scientist to provide a robust, theoretical prediction of the expected Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The
predictions are grounded in established principles of spectroscopic interpretation and data from
analogous molecular structures. This document is intended to serve as an expert guide for
researchers in the synthesis, identification, and characterization of this and related molecules.

Introduction

1-(Mesitylmethyl)-1,4-diazepane is a substituted diazepane featuring a seven-membered
heterocyclic ring linked to a mesityl (2,4,6-trimethylphenyl) group via a methylene bridge. As
with many diazepine derivatives, this compound holds potential interest for medicinal and
materials science applications, making its unambiguous structural confirmation a critical step in
any research endeavor.[1][2] This guide provides a detailed predictive analysis of the key
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spectroscopic data points required for the structural elucidation of 1-(Mesitylmethyl)-1,4-
diazepane.

The choice of spectroscopic techniqgues—NMR, IR, and MS—is deliberate, as each provides a
unique and complementary piece of the structural puzzle. NMR spectroscopy reveals the
carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and
mass spectrometry provides information on the molecular weight and fragmentation patterns,
confirming the elemental composition and connectivity.

Molecular Structure and Predicted Spectroscopic
Summary

The structural features of 1-(Mesitylmethyl)-1,4-diazepane are the foundation for predicting its
spectral output. The key components are the mesityl ring with its three methyl groups, the
methylene bridge, and the saturated 1,4-diazepane ring.

Diagram 1: Molecular Structure of 1-(Mesitylmethyl)-1,4-diazepane
Caption: Structure of 1-(Mesitylmethyl)-1,4-diazepane.

'H and *C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the
structure of organic molecules in solution. For 1-(Mesitylmethyl)-1,4-diazepane, *H and 13C
NMR will provide a detailed map of the proton and carbon environments.

Predicted *H NMR Data (500 MHz, CDCl5)
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be a distinct

singlet.

~2.25

6H Ar-CHs (ortho) The two
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methyl groups
will appear as a
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para methyl due
to steric effects.

The secondary
amine proton will
likely be a broad
singlet and its
~1.80 brs 1H N-H _ _
chemical shift
can be
concentration-

dependent.

Predicted **C NMR Data (125 MHz, CDCIs)
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Chemical Shift (6, ppm) Assignment Rationale
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~137.5 Ar-C (ipso, C-CHs) mesityl ring attached to methyl

groups.

Quaternary carbon of the
~136.8 Ar-C (ipso, C-CHz2) mesityl ring attached to the
methylene bridge.

The two equivalent aromatic
~129.0 Ar-CH _
methine carbons.

The benzylic carbon, shifted
~58.0 N-CH2-Ar downfield by the adjacent

nitrogen and aromatic ring.

Methylene carbons of the
~56.5 Diazepane ring CH2 diazepane ring adjacent to

nitrogen atoms.

The central methylene carbon
~48.0 Diazepane ring CHz of the three-carbon chain in

the diazepane ring.

~21.0 Ar-CHs (para) The para methyl carbon.

The two equivalent ortho
~19.5 Ar-CHs (ortho)
methyl carbons.

Experimental Protocol: NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 1-(Mesitylmethyl)-1,4-diazepane
in ~0.6 mL of deuterated chloroform (CDClIsz). Add a small amount of tetramethylsilane (TMS)
as an internal standard (& 0.00 ppm).

 Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

e 'H NMR Acquisition:
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o Acquire a one-pulse *H spectrum with a 30° pulse angle and a relaxation delay of 2
seconds.

o Acquire 16 scans and apply a line broadening of 0.3 Hz before Fourier transformation.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.
o Use a 45° pulse angle and a relaxation delay of 2 seconds.
o Acquire at least 1024 scans to achieve adequate signal-to-noise.

o Data Processing: Process the raw data using appropriate NMR software. Phase and
baseline correct the spectra and reference to the TMS signal.

Diagram 2: NMR Experimental Workflow
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Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation at specific frequencies corresponding to the vibrations of
chemical bonds.
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licted | : |

Wavenumber (cm—?) Intensity Assignment

3300 - 3400 Medium, Broad N-H stretch (secondary amine)
2950 - 2850 Strong C-H stretch (aliphatic)

~1610, ~1470 Medium C=C stretch (aromatic ring)
~1450 Medium CH:z bend

1200 - 1000 Medium C-N stretch

C-H out-of-plane bend
850 - 800 Strong )
(aromatic)

Experimental Protocol: IR Spectroscopy

o Sample Preparation: Prepare a thin film of the neat liquid sample between two potassium
bromide (KBr) plates. If the sample is a solid, prepare a KBr pellet by grinding a small
amount of the sample with dry KBr powder and pressing it into a transparent disk.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

o Data Acquisition:
o Acquire a background spectrum of the empty sample compartment.
o Place the sample in the spectrometer and acquire the sample spectrum.
o Typically, 32 scans are co-added at a resolution of 4 cm™1.

o Data Processing: The software automatically subtracts the background spectrum from the
sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which is crucial for confirming its identity and structure.
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Predicted Mass Spectrum Data (Electron lonization - El)

e Molecular lon (M*): m/z 232. The molecular weight of 1-(Mesitylmethyl)-1,4-diazepane
(C1sH24Nz2) is 232.38 g/mol . The molecular ion peak is expected to be observed at m/z 232.

e Major Fragments:

o m/z 133 (Base Peak): This is the predicted base peak, corresponding to the stable
mesitylmethyl (trimethylbenzyl) cation, [C10H13]*, formed by cleavage of the C-N bond
between the methylene bridge and the diazepane ring.

o m/z 119: Loss of a methyl group from the mesitylmethyl cation.

o m/z 99: This fragment corresponds to the diazepane ring after the loss of the
mesitylmethyl group, [CsH11N2]*.

o m/z 56: A common fragment for cyclic amines, arising from the fragmentation of the
diazepane ring.

Diagram 3: Predicted Mass Spectrometry Fragmentation

[(M]*
m/z 232

[CioH13]* [CsH11N2]*
m/z 133 (Base Peak) m/z 99

CHs Ring fragmentation
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Caption: Key fragmentation pathways for 1-(Mesitylmethyl)-1,4-diazepane.
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Experimental Protocol: Mass Spectrometry

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via
a direct insertion probe or by injection into a gas chromatograph (GC-MS).

lonization: Use Electron lonization (El) at 70 eV.

Mass Analysis: Scan a mass range of m/z 40-400 using a quadrupole or time-of-flight (TOF)
mass analyzer.

Data Acquisition: Acquire the mass spectrum, recording the relative abundance of each ion.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic blueprint for the
characterization of 1-(Mesitylmethyl)-1,4-diazepane. The presented *H NMR, 13C NMR, IR,
and MS data, along with the detailed experimental protocols, offer a robust framework for any

researcher working on the synthesis and analysis of this compound. The true value of this

guide lies not just in the predicted data but in the causal reasoning behind each spectral

feature, empowering scientists to interpret their own experimental results with confidence and

authority. When experimental data is acquired, it can be cross-referenced with these

predictions to confirm the successful synthesis and purity of 1-(Mesitylmethyl)-1,4-diazepane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1.ijpcbs.com [ijpcbs.com]

e 2. benthamscience.com [benthamscience.com]
o 3. researchgate.net [researchgate.net]

e 4. chemscene.com [chemscene.com]

e To cite this document: BenchChem. [Spectroscopic Characterization of 1-
(Mesitylmethyl)-1,4-diazepane: A Predictive Technical Guide]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1596843/docs#spectroscopic-
characterization-of-1-mesitylmethyl-1-4-diazepane-a-predictive-technical-guide]

© 2026 BenchChem. All rights reserved. 10/11 Tech Support


https://webbook.nist.gov/cgi/cbook.cgi?ID=C89582172&Mask=80
https://www.ijpcbs.com/files/32.pdf
https://www.researchgate.net/publication/270889952_Computational_and_spectroscopic_characterizations_of_some_N-alkyl_benzyl-diazenium_diolates_and_their_metal_complexes
https://www.chemscene.com/product/150651-61-9.html
https://pubmed.ncbi.nlm.nih.gov/20172734/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6268612/
https://www.benthamscience.com/article/87029
https://www.benchchem.com/product/b1596843?utm_src=pdf-custom-synthesis#bc-rfq
https://www.ijpcbs.com/articles/theoretical-study-of-1-4diazepines-synthesis-the-reaction-mechanism-and-tautomerism-in-gas-phase-and-in-solution.pdf
https://www.benthamscience.com/article/99365
https://www.researchgate.net/publication/270889952_Computational_and_spectroscopic_characterizations_of_some_N-alkyl_benzyl-diazenium_diolates_and_their_metal_complexes
https://www.chemscene.com/product/150651-61-9.html
https://www.benchchem.com/product/b1596843/docs#spectroscopic-characterization-of-1-mesitylmethyl-1-4-diazepane-a-predictive-technical-guide
https://www.benchchem.com/product/b1596843/docs#spectroscopic-characterization-of-1-mesitylmethyl-1-4-diazepane-a-predictive-technical-guide
https://www.benchchem.com/product/b1596843/docs#spectroscopic-characterization-of-1-mesitylmethyl-1-4-diazepane-a-predictive-technical-guide
https://www.benchchem.com/product/b1596843/docs#spectroscopic-characterization-of-1-mesitylmethyl-1-4-diazepane-a-predictive-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1596843?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/product/b1596843?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1596843?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

